Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)-
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Overview
Description
Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- is an organic compound with the molecular formula C14H14FN It is a derivative of benzenemethanamine, where the benzene ring is substituted with a fluorine atom at the 4-position and an N-(4-methylphenyl) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- typically involves the reaction of 4-fluorobenzylamine with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst such as palladium on carbon (Pd/C) and a hydrogen source. The reaction conditions include:
Temperature: 80-100°C
Solvent: Ethanol or methanol
Reaction Time: 12-24 hours
Industrial Production Methods
In an industrial setting, the production of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and reduces the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a catalyst such as palladium on carbon (Pd/C) to yield amines.
Substitution: Nucleophilic substitution reactions can occur at the fluorine-substituted benzene ring, where the fluorine atom is replaced by other nucleophiles like hydroxide (OH-) or amine groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Amines
Substitution: Hydroxylated or aminated derivatives
Scientific Research Applications
Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling, resulting in changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Benzenemethanamine, 4-fluoro-: Similar structure but lacks the N-(4-methylphenyl) group.
Benzenemethanamine, 4-methyl-: Similar structure but lacks the fluorine atom at the 4-position.
Uniqueness
Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- is unique due to the presence of both the fluorine atom and the N-(4-methylphenyl) group. This combination imparts distinct chemical properties, such as increased lipophilicity and potential for specific biological interactions, making it valuable for various applications.
Properties
IUPAC Name |
N-[(4-fluorophenyl)methyl]-4-methylaniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN/c1-11-2-8-14(9-3-11)16-10-12-4-6-13(15)7-5-12/h2-9,16H,10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWHBAZHARGIHE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NCC2=CC=C(C=C2)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60360677 |
Source
|
Record name | Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127598-66-7 |
Source
|
Record name | 4-Fluoro-N-(4-methylphenyl)benzenemethanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=127598-66-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenemethanamine, 4-fluoro-N-(4-methylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60360677 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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